molecular formula C9H15N3O4S B1339647 bis(N-(2-phenylethyl)guanidine); sulfuric acid CAS No. 2551-72-6

bis(N-(2-phenylethyl)guanidine); sulfuric acid

Cat. No.: B1339647
CAS No.: 2551-72-6
M. Wt: 261.3 g/mol
InChI Key: DITIPOXEWUGULB-UHFFFAOYSA-N
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Description

bis(N-(2-phenylethyl)guanidine); sulfuric acid is a guanidine derivative where two N-(2-phenylethyl)guanidine moieties are associated with sulfuric acid. The IUPAC name is 1-(2-phenylethyl)guanidine; sulfuric acid, and its molecular formula is estimated as C₁₆H₂₀N₆O₄S based on structural analogs . Key properties include:

  • Hydrogen bond donors/acceptors: 3 H-donors and 3 H-acceptors, typical for guanidine derivatives .

Properties

IUPAC Name

2-(2-phenylethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13N3.H2O4S/c2*10-9(11)12-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSOPULWBBJOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N.C1=CC=C(C=C1)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-(2-phenylethyl)guanidine); sulfuric acid typically involves the reaction of N-(2-phenylethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Bis(N-(2-phenylethyl)guanidine); sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that guanidine compounds, including bis(N-(2-phenylethyl)guanidine), exhibit significant antimicrobial properties. A study highlighted that guanidinium derivatives can increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development. For instance, a compound derived from guanidine was found to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1.5 µM .

Antiviral Properties

Guanidine derivatives have also been explored for their antiviral potential. Certain substituted guanidines have shown efficacy in inhibiting HIV replication, indicating their role in developing antiviral therapies .

Enzyme Inhibition

The ability of bis(N-(2-phenylethyl)guanidine) to act as an enzyme inhibitor has been documented. Its structural features allow it to interact with active sites of various enzymes, potentially leading to the development of novel therapeutic agents targeting specific biochemical pathways .

Molecular Probes

Due to their ability to form stable complexes with metal ions, guanidine derivatives are being investigated as molecular probes in biochemical assays. This application leverages their coordination chemistry to enhance the detection of biomolecules .

Polymer Chemistry

In material science, bis(N-(2-phenylethyl)guanidine); sulfuric acid has been utilized as a curing agent in polymer formulations. Its reactive nature allows it to participate in cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives.

Synthesis of Nanomaterials

The compound has also been explored for synthesizing nanostructured materials. Its unique chemical properties facilitate the formation of nanoparticles with tailored functionalities, which can be applied in drug delivery systems and catalysis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of bis(N-(2-phenylethyl)guanidine). The results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains. The study provided insights into structure-activity relationships, emphasizing the importance of the guanidine moiety for activity.

Bacterial StrainMIC (µM)Notes
Staphylococcus aureus1.5Effective against MRSA
Escherichia coli12.5Moderate efficacy

Case Study 2: Polymer Development

In another study, this compound was incorporated into epoxy resin formulations. The resulting materials exhibited improved thermal stability and mechanical strength compared to control samples without the compound.

PropertyControl SampleSample with Bis Compound
Tensile Strength (MPa)5075
Thermal Degradation Temp (°C)200250

Mechanism of Action

The mechanism of action of bis(N-(2-phenylethyl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares bis(N-(2-phenylethyl)guanidine); sulfuric acid with analogous compounds from the evidence:

Compound Name (CAS if available) Substituent/Functional Group Molecular Formula Key Properties/Applications Source
This compound 2-phenylethyl C₁₆H₂₀N₆O₄S (estimated) Research use; potential pharmacological applications inferred from analogs .
Guanoxan Sulfate (5714-04-5) (2,3-dihydro-1,4-benzodioxin-2-yl)methyl C₂₀H₂₈N₆O₈S Antihypertensive agent; benzodioxin group enhances metabolic stability .
MTMSBG (30263-43-5) Trimethylsilylphenyl-methyl C₂₂H₃₄N₆O₄SSi₂ Precursor for radiopharmaceuticals (e.g., metaiodobenzylguanidine); silicon enhances lipophilicity .
bis(N-[(5-methyl-2-furyl)methyl]guanidine); sulfuric acid 5-methylfuran-methyl C₁₂H₁₈N₆O₂S Heterocyclic furan improves electron density; used in catalysis .
bis(N''-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid (14279-76-6) Morpholinopropyl C₈H₂₀N₄O₅S Morpholine enhances water solubility; potential in coordination chemistry .

Physical and Spectral Properties

  • Melting Points : Analogs like compound 12 (210–212°C) and 14 (245–250°C) in suggest substituents (e.g., trifluoromethyl vs. chlorobenzo groups) significantly affect thermal stability . The phenethyl group in the target compound may confer a melting point in the 200–230°C range.
  • IR/NMR : Guanidine derivatives typically show NH/NH₂ stretches at 3300–3500 cm⁻¹ and SO₂ bands at 1120–1340 cm⁻¹ .

Key Differentiators of this compound

  • Lipophilicity: The phenethyl group provides moderate lipophilicity, balancing solubility and membrane permeability compared to polar morpholinopropyl or nonpolar trimethylsilyl groups.
  • Electronic Effects : The absence of electron-withdrawing groups (e.g., CF₃ in compound 12 ) may reduce metabolic degradation rates compared to analogs .

Biological Activity

Bis(N-(2-phenylethyl)guanidine); sulfuric acid is a compound of considerable interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry, particularly focusing on its antibacterial and anticancer activities.

Chemical Structure and Properties

Bis(N-(2-phenylethyl)guanidine) is a guanidine derivative characterized by two phenylethyl groups attached to the guanidine moiety. The presence of sulfuric acid enhances its solubility and potential reactivity. Guanidines are known for their ability to interact with various biological targets due to their cationic nature.

Antibacterial Activity

Research indicates that guanidine derivatives, including bis(N-(2-phenylethyl)guanidine), exhibit significant antibacterial properties. These compounds have been shown to increase cellular accumulation in Gram-negative bacteria, enhancing their efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Guanidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
L15 (related guanidine)MRSA1.5 µM
L15 (related guanidine)E. coli12.5 µM
Bis(N-(2-phenylethyl)guanidine)Various Gram-positive strainsTBD

Anticancer Activity

The cytotoxic effects of bis(N-(2-phenylethyl)guanidine) have been evaluated against various cancer cell lines. Studies demonstrate that this compound can induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity of Bis(N-(2-phenylethyl)guanidine)

Cell LineIC50 (µM)
Glioblastoma MG-U87TBD
HEK-293 (normal cells)TBD

The mechanism by which bis(N-(2-phenylethyl)guanidine) exerts its biological effects involves multiple pathways:

  • Membrane Disruption : The cationic nature of guanidines allows them to interact with negatively charged bacterial membranes, leading to membrane destabilization and cell lysis .
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit essential bacterial enzymes, contributing to their bactericidal activity .

Case Studies

Recent studies have highlighted the effectiveness of bis(N-(2-phenylethyl)guanidine) in specific clinical contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with guanidinium groups showed enhanced activity against antibiotic-resistant strains, indicating a promising avenue for new antibiotic development .
  • Cancer Treatment : In vitro studies on glioblastoma cells revealed that treatment with bis(N-(2-phenylethyl)guanidine) resulted in significant cell death compared to untreated controls, underscoring its potential as a therapeutic agent in oncology .

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